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Compound of Interest

Compound Name: Nalfurafine hydrochloride

Cat. No.: B1663626 Get Quote

An In-depth Technical Guide to Nalfurafine
Hydrochloride
Nalfurafine hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist. It

was the first selective KOR agonist to be approved for clinical use and is primarily marketed in

Japan for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing

hemodialysis[1]. This guide provides a comprehensive overview of its chemical structure,

properties, mechanism of action, and the experimental methodologies used in its

characterization.

Chemical Structure and Physicochemical Properties
Nalfurafine hydrochloride is a derivative of the opioid antagonist naltrexone[1][2]. Its unique

chemical structure distinguishes it from other KOR agonists[1].

IUPAC Name: (2E)-N-[(5α,6β)-17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-

yl]-3-(3-furyl)-N-methylacrylamide hydrochloride[1]

Chemical Formula: C₂₈H₃₂N₂O₅ · HCl[3][4]

Molecular Weight: 513.0 g/mol [4]
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Property Value Reference

CAS Number 152658-17-8 [1]

PubChem CID 6445230 [1]

Melting Point 207-217 °C [5][6]

Solubility

DMF: 10 mg/ml, DMSO: 30

mg/ml, Ethanol: 0.3 mg/ml,

PBS (pH 7.2): 5 mg/ml

[4]

Topological Polar Surface Area 86.4 Å² [7]

Hydrogen Bond Donor Count 2 [7]

Hydrogen Bond Acceptor

Count
6 [7]

Rotatable Bond Count 5 [7]

Pharmacological Properties and Mechanism of
Action
Nalfurafine is a highly potent and selective full agonist of the κ-opioid receptor (KOR)[1]. Its

primary mechanism of action involves the activation of KORs, which are G protein-coupled

receptors (GPCRs)[8][9]. This activation triggers a cascade of intracellular signaling pathways.

Upon binding to the KOR, nalfurafine induces a conformational change that leads to the

activation of intracellular G-proteins. This results in the inhibition of adenylate cyclase, which in

turn reduces the production of cyclic adenosine monophosphate (cAMP)[8]. The decrease in

cAMP levels leads to reduced neuronal excitability and the inhibition of neurotransmitter

release[8]. Specifically, KOR activation by nalfurafine has been shown to inhibit the release of

substance P and other neuropeptides involved in the transmission of itch signals[8].

Interestingly, nalfurafine exhibits atypical properties as a KOR agonist. It may act as a biased

agonist, preferentially activating certain downstream signaling pathways over others[1]. Some

studies suggest it favors the G-protein-mediated pathway, which is associated with its
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therapeutic effects, over the β-arrestin-mediated pathway, which is often linked to adverse

effects[10].
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Figure 1: Nalfurafine Hydrochloride Signaling Pathway.

Receptor Binding Affinity (Ki)
Functional Activity
(EC50)

Reference

Kappa (κ) 75 pM 25 pM [1]

Mu (μ)

Weak partial agonist

activity with much

lower affinity

No in vivo indications

of agonism or

antagonism

[1]

Delta (δ) No significant activity No significant activity [11]

Pharmacokinetics
Nalfurafine hydrochloride is orally active and centrally acting[1]. Its pharmacokinetic profile

has been studied in hemodialysis patients.
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Parameter
Single Dose
(2.5 µg)

Single Dose
(5 µg)

Repeated
Dose (2.5 µ
g/day for 12
days)

Repeated
Dose (5 µ
g/day for 12
days)

Reference

Tmax (hours) 4.25 3 4.14 3.86 [11]

Cmax

(pg/mL)
3.15 6.51 5.70 10.25 [11]

t1/2 (hours) 14.21 14.03 25.33 28.34 [11]

Metabolism of nalfurafine hydrochloride primarily involves decyclopropylmethylation, with

cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible[12][13]. It is also a

substrate for P-glycoprotein (P-gp) but does not inhibit P-gp-mediated transport[12][13].

Experimental Protocols
Nalfurafine is synthesized from naltrexone in a multi-step process. A general synthetic scheme

involves:

Reductive amination of naltrexone with methylamine under catalytic hydrogenation

conditions.

Subsequent acylation with 3(E)-(3-furyl) acryloyl chloride[5].

The final compound as a free base is dissolved in anhydrous methanol, and a solution of HCl

in methanol is added to form the hydrochloride salt[14].

Naltrexone Reductive Amination
(Methylamine, H2/Pd-C) Amine Intermediate Acylation

(3(E)-(3-furyl) acryloyl chloride) Nalfurafine (free base) Salt Formation
(HCl in Methanol) Nalfurafine HCl

Click to download full resolution via product page

Figure 2: General Synthesis Workflow for Nalfurafine HCl.
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Competitive radioligand binding assays are employed to determine the binding affinity and

selectivity of nalfurafine for opioid receptors[14].

General Protocol:

Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO) cells

expressing the desired opioid receptor (KOR, MOR, or DOR) are homogenized in a cold

lysis buffer and pelleted by centrifugation. The final pellet is resuspended in an assay binding

buffer[14][15].

Assay Incubation: The assay is typically performed in 96-well plates. To each well, the cell

membrane preparation, a competing test compound (nalfurafine), and a radioligand solution

(e.g., [³H]diprenorphine for KOR and DOR, [³H]naloxone for MOR) are added[14]. The plates

are incubated to allow for binding equilibrium to be reached[15].

Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass

fiber filters to separate bound from unbound radioligand. The filters are then washed with an

ice-cold wash buffer[15].

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter[15].

Data Analysis: The concentration of the competitor that displaces 50% of the specific binding

of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition

constant (Ki), which represents the binding affinity of the competitor for the receptor[16]. The

Ki is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the

concentration of the radioligand and Kd is its dissociation constant[15].
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Figure 3: Workflow for a Radioligand Binding Assay.
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A stability-indicating HPLC method can be used for the quantitative determination of

nalfurafine hydrochloride.

General Method:

Column: A common choice is a C18 column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5µm

particle size)[17].

Mobile Phase: A mixture of a buffer (e.g., 5 mM sodium acetate buffer, pH 5.5) and an

organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60, v/v)[17].

Flow Rate: Typically around 1 ml/min[17].

Detection: UV detection at a specific wavelength (e.g., 210 nm)[17].

This method allows for the separation and quantification of nalfurafine from its potential

degradation products[17].

Clinical Use and Safety
Nalfurafine hydrochloride is approved for the treatment of refractory pruritus in patients

undergoing hemodialysis or with chronic liver disease[12][13]. Clinical trials have demonstrated

its efficacy in reducing itching within the first week of treatment, with effects persisting for up to

52 weeks[12][13]. The most common adverse drug reactions are generally mild and include

insomnia, constipation, somnolence, and dizziness[18]. Importantly, long-term studies have not

shown evidence of physical or psychological dependence[12][13].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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